3-(Phenylthio)thiophene
Overview
Description
3-(Phenylthio)thiophene is a sulfur-containing heteroaromatic compound that is part of a broader class of thiophene derivatives. These compounds are of significant interest due to their diverse applications in material science and pharmaceuticals, exhibiting a wide spectrum of biological activities and being utilized in various electronic devices such as transistors, sensors, and solar cells .
Synthesis Analysis
The synthesis of thiophene derivatives often involves palladium or nickel-catalyzed cross-coupling reactions, as well as ring closure reactions using reagents like P4S10. For example, thieno[3,2-b]thiophenes with para-substituted phenyl groups at C-3 have been synthesized through a ring closure reaction, yielding moderate to high yields . Similarly, the synthesis of 2-phenylthieno[3,4-b]thiophene was carried out in two steps from dibromothiophene and phenylacetylene . These methods demonstrate the versatility and efficiency of current synthetic approaches to thiophene derivatives.
Molecular Structure Analysis
The molecular structure of thiophene derivatives, including 3-(Phenylthio)thiophene, is characterized by a planar thiophene ring, which is a common feature contributing to their electronic properties. The crystal structure of related compounds shows that the thiophene ring is planar, and the substituents can cause deviations from this plane, affecting the overall molecular conformation .
Chemical Reactions Analysis
Thiophene derivatives undergo various chemical reactions, including electropolymerization, cycloaddition, and coupling reactions. For instance, electropolymerization of 2-phenylthieno[3,4-b]thiophene affords a novel low band gap polymer . Cycloaddition reactions of tetra-2-thienylthieno[3,4-c]thiophene with N-phenylmaleimide yield exo and endo adducts . These reactions are crucial for the functionalization and application of thiophene derivatives in material science.
Physical and Chemical Properties Analysis
Thiophene derivatives exhibit a range of physical and chemical properties, including varying optical band gaps, oxidation potentials, and thermal stability. For example, thieno[3,2-b]thiophenes display absorbance between 300 and 365 nm and have oxidation potentials above 1.0 V . The low band gap polymer derived from 2-phenylthieno[3,4-b]thiophene has an Egap of approximately 0.85 eV . The thermal stability of these compounds is also noteworthy, with poly(3-phenylthiophene) showing stability up to 450°C . These properties are essential for their use in electronic applications.
Scientific Research Applications
Photodynamic Agents : Thiophene derivatives, including compounds related to 3-(Phenylthio)thiophene, have been studied for their photophysical and photochemical properties. They are characterized by strong absorptions in the visible region and are highly efficient in producing singlet oxygen, making them potent Type II photodynamic agents (Reyftmann et al., 1985).
Material Science and Pharmaceuticals : Substituted thiophenes have exhibited a broad spectrum of biological activities and are utilized in various applications in material science and pharmaceuticals. They show potential as antibacterial, antifungal, antioxidant, antivirus, and antiprotozoal agents, among others. Additionally, polymeric thiophenes are used in devices like thin-film transistors and solar cells (Nagaraju et al., 2018).
Polymerization and Conductivity : The polymerization of various thiophene derivatives, including 3-phenylthiophene, has been explored. For example, poly(3-phenylthiophene) showed significant properties in terms of morphology and conductivity. These polymers have a wide range of thermal stability, which is advantageous for different applications (Martínez et al., 1995).
Low Band Gap Polymers : Thiophene derivatives have been used to synthesize low band gap polymers. For instance, electropolymerization of 2-phenylthieno[3,4-b]thiophene results in a novel low band gap polymer, which is significant for conductive polymers (Neef et al., 1999).
Electrochromic Properties : Thiophene derivatives like 3-phenylthieno[3,2-b]thiophene have been used to create electrochromic devices (ECDs). These devices can operate between different colors and exhibit good optical memory, which is useful in various optical applications (Capan & Ozturk, 2014).
Nonlinear Optical Limiting : Certain thiophene dyes have been designed for optoelectronic devices with applications in protecting human eyes and optical sensors. They demonstrate significant nonlinear absorption and optical limiting behavior, which is crucial for stabilizing light sources in optical communications (Anandan et al., 2018).
Photovoltaic Properties : Alkylthio-substituted polythiophenes have been studied for their absorption and photovoltaic properties. These polymers, such as poly[(3-hexylthio)thiophene], show broader absorption peaks and are promising for use in polymer solar cells (Huo, Zhou, & Li, 2009).
Functional Additives in Lithium Ion Batteries : Thiophene derivatives have been evaluated as functional additives in lithium-ion batteries. They can improve the cycling performance of high-voltage LiCoO2 by forming protective layers on the cathode surface, thus enhancing the battery's stability (Xia, Xia, & Liu, 2015).
Safety And Hazards
Future Directions
Thiophene-based analogs have been the focus of many scientists due to their potential as biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Furthermore, they have numerous applications in different research areas, including organic electronics and sensors .
properties
IUPAC Name |
3-phenylsulfanylthiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8S2/c1-2-4-9(5-3-1)12-10-6-7-11-8-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQYNBKIZHCGYCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CSC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40381183 | |
Record name | 3-(Phenylthio)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40381183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Phenylthio)thiophene | |
CAS RN |
16718-11-9 | |
Record name | 3-(Phenylthio)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40381183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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